molecular formula C8H9NO4 B1501753 (5-Methoxy-2-nitrophenyl)methanol CAS No. 879-55-0

(5-Methoxy-2-nitrophenyl)methanol

Cat. No.: B1501753
CAS No.: 879-55-0
M. Wt: 183.16 g/mol
InChI Key: SBAKUYPHABTDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methoxy-2-nitrophenyl)methanol: is an organic compound characterized by a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a benzene ring, with a hydroxymethyl group (-CH₂OH) attached to the benzene ring as well. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:

  • Nitration of 5-Methoxybenzyl Alcohol: This involves the nitration of 5-methoxybenzyl alcohol using nitric acid and sulfuric acid under controlled conditions.

  • Reduction of 5-Methoxy-2-Nitrobenzaldehyde: This method involves the reduction of 5-methoxy-2-nitrobenzaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale nitration and reduction processes, ensuring high purity and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

(5-Methoxy-2-nitrophenyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

  • Substitution: The compound can undergo electrophilic substitution reactions, such as halogenation, where a halogen atom replaces a hydrogen atom on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and heat.

  • Reduction: Tin and hydrochloric acid, catalytic hydrogenation, and heat.

  • Substitution: Halogenating agents (e.g., bromine, chlorine) and a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: 5-Methoxy-2-nitrobenzoic acid.

  • Reduction: 5-Methoxy-2-aminobenzyl alcohol.

  • Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

(5-Methoxy-2-nitrophenyl)methanol: has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of other organic compounds.

  • Biology: Studied for its potential biological activities, such as antimicrobial properties.

  • Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

  • 2-Methoxy-5-nitrophenol

  • 5-Methyl-2-nitrophenol

  • 3-Methoxy-4-nitrotoluene

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

(5-methoxy-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAKUYPHABTDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695489
Record name (5-Methoxy-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879-55-0
Record name (5-Methoxy-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of cyanuric chloride (1.84 g, 1 eq) in anh. DME (60 mL) at r.t., under N2, was added NMM (1.1 mL, 1 eq). The reaction mixture was stirred for 2 min and a precipitate was formed. A solution of 5-(methyloxy)-2-nitrobenzoic acid (2.0 g, 10 mmol) in anh. DME (20 mL) was added and the reaction mixture was stirred for 4 hr. The suspension was filtered and a solution of NaBH4 (0.57 g, 1.5 eq) in water (30 mL) was added at 0° C. The reaction mixture was stirred for 20 min at 0° C. It was then diluted with Et2O (10 mL) and acidified to pH 5 by addition of sat. aq. NH4Cl. The phases were separated and the aqueous layer was extracted with Et2O (2×100 mL). The combined organic extracts were washed with sat. aq. Na2CO3 and dried over anh. Na2SO4. The solids were filtered and the solvent evaporated to dryness. The crude product was purified by flash chromatography (silica gel, cHex/EtOAc 8:2) to give the title compound (958 mg, 53%).
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.57 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Yield
53%

Synthesis routes and methods II

Procedure details

To a solution of 5-methoxy-2-nitrobenzoic acid (20.0 g, 0.102 mol) in anhydrous THF (200 mL) was added SOCl2 (20 mL), the mixture was refluxed for 4 hours. The solvent was removed under reduced pressure and the residue was dissolved in anhydrous THF (100 mL). The solution was added dropwise to a suspension of NaBH4 (7.70 g, 0.202 mol) in anhydrous THF (100 mL) and DMF (140 mL) at 0° C. over a period of 30 minutes. The mixture was stirred at 30° C. for 3 hours, then quenched with ice-water (100 mL) and basified by 2M NaOH to pH 8. An EtOAc workup was followed by removal of solvent in vacuo and purification by column chromatography (PE/EtOAc=1/1) to give the product (12.0 g, yield 66%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
140 mL
Type
solvent
Reaction Step Two
Yield
66%

Synthesis routes and methods III

Procedure details

To the solution of 5-methoxy-2-nitrobenzoic acid (20 g, 1.0 mol) in THF (100 mL) was added BH3 (1.0 M in THF, 30.4 mL, 3.0 eq) at 0° C. The mixture was refluxed for 3 h, diluted with water (200 mL) and extracted with DCM (100 ml*3). The combined organic lays were dried over MgSO4, evaporated to afford (5-methoxy-2-nitrophenyl)methanol (18 g, yield: 97%), as a white solid. 1HNMR (400 MHz, DMSO-d6) δ: 8.13 (d, J=6.4 Hz, 1H), 7.34 (d, J=6.4 Hz, 1H), 7.02 (s, 1H), 5.60˜5.58 (m, 1H), 4.84 (d, J=8.0 Hz, 2H), 3.89 (s, 3H); ESI-MS: m/z 184.1 ([M+1]+).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 5-methoxy-2-nitrobenzaldehyde (2.3 g.) in ethanol (100 ml.) was stirred at ambient temperature, sodium borohydride (0.6 g.) was added and stirring was continued for 2 hours. Water (100 ml.) was added, and the solution was acidified with 2 N hydrochloric acid and extracted with ether (3×100 ml.). The extracts were combined and dried and the solvent was evaporated to give 5-methoxy-2-nitrobenzyl alcohol.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methoxy-2-nitrophenyl)methanol
Reactant of Route 2
(5-Methoxy-2-nitrophenyl)methanol
Reactant of Route 3
(5-Methoxy-2-nitrophenyl)methanol
Reactant of Route 4
Reactant of Route 4
(5-Methoxy-2-nitrophenyl)methanol
Reactant of Route 5
Reactant of Route 5
(5-Methoxy-2-nitrophenyl)methanol
Reactant of Route 6
Reactant of Route 6
(5-Methoxy-2-nitrophenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.